molecular formula C18H18FNO4 B6412687 2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid CAS No. 1261894-25-0

2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid

Cat. No.: B6412687
CAS No.: 1261894-25-0
M. Wt: 331.3 g/mol
InChI Key: OWQXJSFUFKDIAS-UHFFFAOYSA-N
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Description

2-(4-tert-Butoxycarbonylaminophenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a tert-butoxycarbonyl (BOC) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butoxycarbonylaminophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:

    Nitration: Starting from 4-fluorobenzoic acid, nitration is performed to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) to form the BOC-protected amine.

    Coupling: Finally, the BOC-protected amine is coupled with 4-fluorobenzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butoxycarbonylaminophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Coupling: Carbodiimides like EDCI or DCC in the presence of a coupling agent like HOBt.

Major Products

    Substitution: Products depend on the nucleophile used.

    Deprotection: 2-(4-Aminophenyl)-5-fluorobenzoic acid.

    Coupling: Amides or esters depending on the reactants.

Scientific Research Applications

2-(4-tert-Butoxycarbonylaminophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for more complex molecules.

    Biological Studies: Utilized in the development of probes and inhibitors for biological targets.

    Material Science: Potential use in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butoxycarbonylaminophenyl)-5-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The BOC group provides protection during synthesis, which can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-5-fluorobenzoic acid: The deprotected form of the target compound.

    4-Fluorobenzoic acid: Lacks the amino and BOC groups.

    4-tert-Butoxycarbonylaminobenzoic acid: Similar structure but without the fluorine atom.

Uniqueness

2-(4-tert-Butoxycarbonylaminophenyl)-5-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the BOC-protected amino group, which provides versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(19)10-15(14)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXJSFUFKDIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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